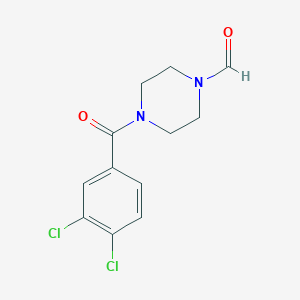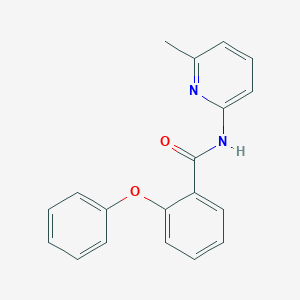
N-(2-methyl-4-quinolinyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-quinolinyl)-2-phenylacetamide, commonly known as MQPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline-based compounds and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of MQPA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. MQPA also inhibits the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, MQPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MQPA has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. MQPA has been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin. Additionally, MQPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MQPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it exhibits potent biological activity, making it an ideal candidate for studying the mechanism of action and potential therapeutic applications. However, there are also some limitations to using MQPA in lab experiments. For example, it may have off-target effects that can complicate the interpretation of results. Additionally, it may not be suitable for use in certain experiments due to its chemical properties.
Orientations Futures
There are several future directions for research on MQPA. One area of interest is the development of MQPA-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of MQPA and its potential off-target effects. Another area of interest is the development of new synthesis methods for MQPA that are more efficient and cost-effective. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of MQPA to determine its potential as a therapeutic agent.
Méthodes De Synthèse
MQPA can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The most commonly used method for synthesizing MQPA is the Mannich reaction, which involves the condensation of 2-methyl-4-quinolinecarboxaldehyde, phenylacetonitrile, and formaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure MQPA.
Applications De Recherche Scientifique
MQPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MQPA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, MQPA has been shown to inhibit the activity of monoamine oxidase, an enzyme implicated in the development of Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-11-17(15-9-5-6-10-16(15)19-13)20-18(21)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTXPKJQHBHFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-4-yl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)


![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)



![methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)
![2-(2,4-dimethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5765369.png)



![ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5765412.png)